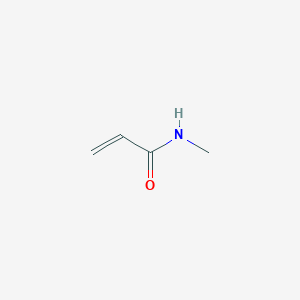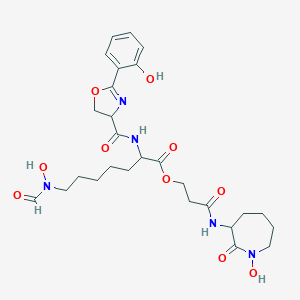
2-Naphthalenol, 1-(3-pyridinylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 1-(3-pyridinylazo)-, commonly known as 3-Pyridylazo-2-naphthol (PAN), is a chemical compound that is widely used in scientific research. It is a metal chelator that is commonly used to detect and quantify the presence of various metals in different samples. PAN is a yellow powder that is soluble in water and organic solvents.
Wirkmechanismus
2-Naphthalenol, 1-(3-pyridinylazo)- is a metal chelator that binds to metal ions through the nitrogen and oxygen atoms in the pyridyl and naphthol rings, respectively. The binding of 2-Naphthalenol, 1-(3-pyridinylazo)- to metal ions results in a color change, which is used to detect the presence of the metal ion. The color change is due to the formation of a complex between 2-Naphthalenol, 1-(3-pyridinylazo)- and the metal ion. The complex has a different absorption spectrum than 2-Naphthalenol, 1-(3-pyridinylazo)-, which is used to quantify the metal ion.
Biochemische Und Physiologische Effekte
2-Naphthalenol, 1-(3-pyridinylazo)- is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound that is used in low concentrations in scientific research. However, 2-Naphthalenol, 1-(3-pyridinylazo)- can form reactive oxygen species in the presence of metal ions, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Naphthalenol, 1-(3-pyridinylazo)- in lab experiments are its high sensitivity and selectivity for metal ions. 2-Naphthalenol, 1-(3-pyridinylazo)- is a relatively inexpensive reagent that is easy to use. However, 2-Naphthalenol, 1-(3-pyridinylazo)- has some limitations, including its potential for interference from other substances in the sample, its limited solubility in water, and its sensitivity to pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in scientific research. One area of research is the development of new 2-Naphthalenol, 1-(3-pyridinylazo)- derivatives with improved properties such as solubility and selectivity for specific metal ions. Another area of research is the use of 2-Naphthalenol, 1-(3-pyridinylazo)- in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease. 2-Naphthalenol, 1-(3-pyridinylazo)- can also be used in the study of metal ion homeostasis and its role in disease. Finally, 2-Naphthalenol, 1-(3-pyridinylazo)- can be used in the development of new analytical methods for the detection and quantification of metals in different samples.
Synthesemethoden
The synthesis of 2-Naphthalenol, 1-(3-pyridinylazo)- involves the reaction of 3-hydroxypyridine-2-carboxylic acid with 2-naphthol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions, and the yield of 2-Naphthalenol, 1-(3-pyridinylazo)- is generally high. The synthesized 2-Naphthalenol, 1-(3-pyridinylazo)- can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 1-(3-pyridinylazo)- is widely used in scientific research for the detection and quantification of various metals such as zinc, copper, and iron. It is used in analytical chemistry, biochemistry, and environmental science. 2-Naphthalenol, 1-(3-pyridinylazo)- is used to determine the metal content in different samples such as water, soil, and biological samples. It is also used in the study of metal-binding proteins and enzymes. 2-Naphthalenol, 1-(3-pyridinylazo)- has been used to study the interaction of metal ions with DNA and RNA.
Eigenschaften
CAS-Nummer |
1533-65-9 |
|---|---|
Produktname |
2-Naphthalenol, 1-(3-pyridinylazo)- |
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
1-(pyridin-3-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H11N3O/c19-14-8-7-11-4-1-2-6-13(11)15(14)18-17-12-5-3-9-16-10-12/h1-10,19H |
InChI-Schlüssel |
TYRCKEFIYKISNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CN=CC=C3)O |
Andere CAS-Nummern |
1533-65-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















